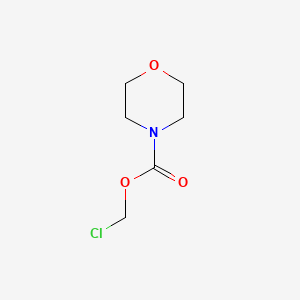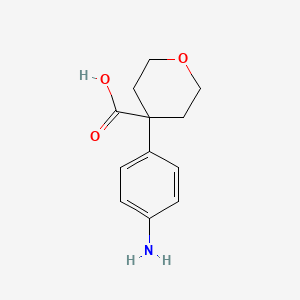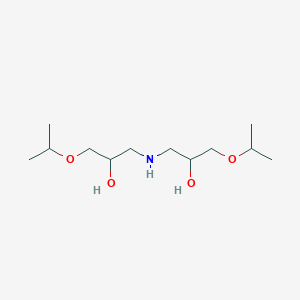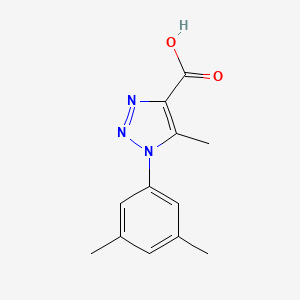
1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-, 13C-, and 1H/13C (HETCOR) NMR and IR spectroscopy can provide useful information about the structure of synthesized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .
Applications De Recherche Scientifique
Complex Formation and Structural Analysis
- Complex Formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol : Research by Toda et al. (1988) explored the isolation of 1H- and 2H-1,2,3-triazole from an equilibrium mixture via complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol, highlighting the utility of triazole derivatives in studying chemical equilibria and complex structures (Toda et al., 1988).
Synthesis and Transformation
- Transformation of Triazole Acids : Vereshchagina and Lopyrev (1970) demonstrated that a mixture involving triazole dicarboxylic acid is formed by oxidizing 3,5-dimethyl-1,2,4-triazole, suggesting applications in the synthesis of novel organic compounds and derivatives (Vereshchagina & Lopyrev, 1970).
Preparation and Catalysis
- Preparation of Triazole Derivatives : Cottrell et al. (1991) described a method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, which may be relevant for developing new triazole-based molecules (Cottrell et al., 1991).
- Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a ruthenium-catalyzed protocol for synthesizing protected versions of triazole amino acids, which can be used for creating biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Molecular and Structural Studies
- Molecular Rearrangements and Structural Analysis : L'abbé et al. (1990) investigated the structural isomers and rearrangement of 1-substituted-4-iminomethyl-1,2,3-triazoles, providing insight into the molecular dynamics and stability of triazole derivatives (L'abbé et al., 1990).
Chiral Discrimination and Enantioselectivity
- Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate : Bereznitski et al. (2002) conducted research on the enantioselective separation of triazole derivatives, emphasizing the significance of triazoles in chiral analysis and separation science (Bereznitski et al., 2002).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. Triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer activities . The specific mechanism of action would depend on the exact structure and functional groups present in the compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-8(2)6-10(5-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVSDDYNAFXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


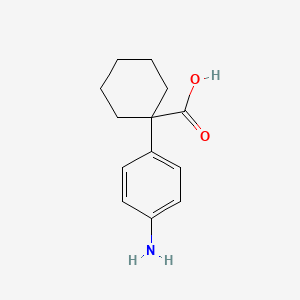
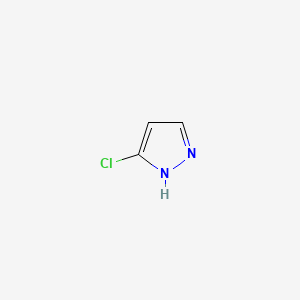
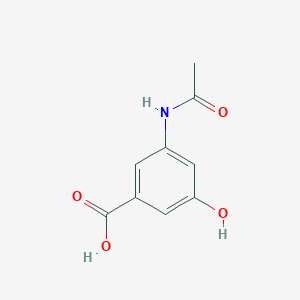
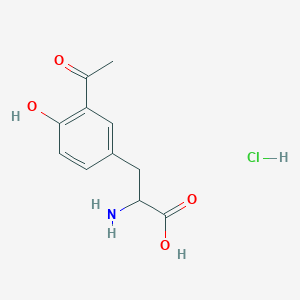
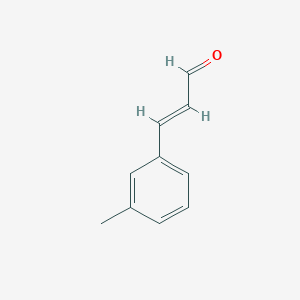
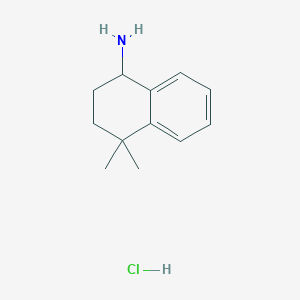




![1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone](/img/structure/B3038947.png)
